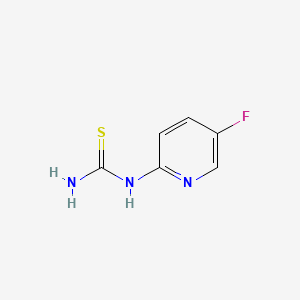

1-(5-Fluoropyridin-2-yl)thiourea

Description

Properties

IUPAC Name |

(5-fluoropyridin-2-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMMTYFIMUFYQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-(5-Fluoropyridin-2-yl)thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Fluoropyridin-2-yl)thiourea

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The fluoropyridine and thiourea moieties are prevalent pharmacophores, and their combination in a single molecular entity presents a compelling scaffold for biological screening.[1][2] This document outlines a robust and reproducible synthetic protocol, followed by a multi-technique analytical workflow for unambiguous structural elucidation and purity confirmation. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the practical and theoretical knowledge required for successful implementation.

Introduction: Significance and Rationale

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable lipophilicity.[3] The pyridine ring, a ubiquitous feature in pharmaceuticals, serves as a versatile scaffold. When combined, the 5-fluoropyridine moiety becomes a valuable building block for targeting a range of biological systems.[4]

The thiourea functional group, characterized by its N-(C=S)-N linkage, is another critical pharmacophore known for its hydrogen bonding capabilities and ability to coordinate with metallic ions in enzymes.[5][6] Derivatives of thiourea have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][7][8]

The synthesis of this compound combines these two key structural motifs. This guide provides an in-depth exploration of its synthesis from commercially available starting materials and its subsequent characterization, establishing a foundational dataset for researchers in drug discovery and chemical biology.

Synthesis of this compound

The most direct and widely employed method for synthesizing N-aryl thioureas is the reaction of an aromatic amine with a suitable isothiocyanate source.[4][9] This section details a reliable two-step, one-pot procedure involving the in-situ generation of an acyl isothiocyanate followed by its reaction with 2-amino-5-fluoropyridine and subsequent deacylation.

Reaction Principle and Mechanism

The synthesis proceeds via nucleophilic addition. Initially, benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate. The electrophilic carbon of the isothiocyanate group is then attacked by the nucleophilic primary amine of 2-amino-5-fluoropyridine. This addition reaction yields an N-benzoyl-N'-(5-fluoropyridin-2-yl)thiourea intermediate. A subsequent basic hydrolysis step selectively cleaves the benzoyl protecting group, yielding the target compound, this compound, which can be purified by recrystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M. Wt. ( g/mol ) | Supplier | Notes |

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | Commercial sources | Starting material |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | Commercial sources | Moisture sensitive |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Commercial sources | Lachrymator, handle in a fume hood |

| Acetone | C₃H₆O | 58.08 | Commercial sources | Anhydrous grade recommended |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Commercial sources | Used as a 10% aqueous solution |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Commercial sources | For recrystallization |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Commercial sources | For pH adjustment during workup |

Step-by-Step Procedure:

-

Isothiocyanate Formation: To a solution of ammonium thiocyanate (1.2 eq.) in 50 mL of anhydrous acetone, add benzoyl chloride (1.1 eq.) dropwise at room temperature with vigorous stirring. Stir the resulting suspension for 1 hour. The formation of benzoyl isothiocyanate is accompanied by the precipitation of ammonium chloride.

-

Thiourea Formation: Add a solution of 2-amino-5-fluoropyridine (1.0 eq.) in 20 mL of anhydrous acetone to the reaction mixture. Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

-

Hydrolysis (Deprotection): After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Add 10% aqueous sodium hydroxide solution until the pH reaches 10-11 to facilitate the hydrolysis of the benzoyl group. Stir for 1 hour.

-

Precipitation and Isolation: Neutralize the mixture with dilute hydrochloric acid until a precipitate forms (typically around pH 7). Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and air dry.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. Calculate the final yield.

Structural Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic and analytical techniques. The causality is clear: each technique provides orthogonal data that, when combined, validates the identity and purity of the synthesized compound.

Characterization Workflow Diagram

Caption: Multi-technique workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[10]

Predicted NMR Data (in DMSO-d₆)

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ¹H NMR | ~10.2 | broad singlet | NH (proton adjacent to pyridine) | Exchangeable with D₂O |

| ~9.8 | broad singlet | NH (proton adjacent to NH) | Exchangeable with D₂O | |

| ~8.2 | doublet | H-6 (Pyridine) | Coupling to H-4 and F-5 | |

| ~7.8 | triplet of d's | H-4 (Pyridine) | Coupling to H-3, H-6, and F-5 | |

| ~7.5 | doublet of d's | H-3 (Pyridine) | Coupling to H-4 and F-5 | |

| ¹³C NMR | ~181.5 | singlet | C=S (Thiourea) | Characteristic downfield shift for thiocarbonyl carbon. |

| ~155.0 (d) | doublet | C-5 (Pyridine) | Large ¹J(C-F) coupling (~230-250 Hz) | |

| ~148.5 | singlet | C-2 (Pyridine) | Carbon attached to the thiourea nitrogen. | |

| ~136.0 (d) | doublet | C-6 (Pyridine) | Smaller ³J(C-F) coupling (~15-20 Hz) | |

| ~125.0 (d) | doublet | C-4 (Pyridine) | Smaller ²J(C-F) coupling (~20-25 Hz) | |

| ~115.0 | singlet | C-3 (Pyridine) | ||

| ¹⁹F NMR | ~ -120 to -130 | singlet | F-5 (Pyridine) | Relative to CFCl₃ standard. The exact shift is context-dependent.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretching | Amine (Thiourea) |

| 1610 - 1580 | C=N, C=C Stretching | Pyridine Ring |

| 1550 - 1480 | N-H Bending | Amine (Thiourea) |

| 1350 - 1250 | C-N Stretching / Thioamide II | Thiourea |

| 1250 - 1200 | C-F Stretching | Aryl-Fluoride |

| 1100 - 1000 | C=S Stretching / Thioamide III | Thiourea |

The presence of strong N-H stretching bands and the characteristic C=S thioamide band are critical for confirming the thiourea moiety.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation patterns.[14]

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₆FN₃S |

| Molecular Weight | 171.20 g/mol |

| Exact Mass [M+H]⁺ | 172.0342 |

| Key Fragmentation Peaks | m/z 112 (2-amino-5-fluoropyridine fragment) |

| m/z 95 (fluoropyridine fragment) |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by comparing the measured exact mass with the theoretical value.[3]

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, and S in the pure sample, serving as a final check of purity and empirical formula.

Theoretical Elemental Composition

| Element | Percentage (%) |

| Carbon (C) | 42.10 |

| Hydrogen (H) | 3.53 |

| Nitrogen (N) | 24.54 |

| Sulfur (S) | 18.73 |

Experimental values should be within ±0.4% of the theoretical values to confirm the purity of the compound.[7]

Conclusion

This guide has detailed a reliable and well-characterized pathway for the synthesis of this compound. The provided step-by-step protocols for synthesis and purification, coupled with a comprehensive analytical workflow, establish a self-validating system for researchers. The expected analytical data summarized in this document serve as a benchmark for structural confirmation. By providing both the procedural steps and the scientific rationale, this whitepaper equips professionals in drug development and chemical research with the necessary tools to produce and validate this valuable chemical scaffold for further investigation.

References

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Request PDF. Available from: [Link]

-

Guzel, M., et al. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society. Available from: [Link]

-

Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(2), 235–239. Available from: [Link]

-

Sathyanarayana, D. N. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. Available from: [Link]

-

Ahmed, A. A., et al. (2020). Synthesis and infrared spectroscopic study of N, N'-bis(4-methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Journal of Advanced Chemistry. Available from: [Link]

-

Bencivenni, L., et al. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Vibrational Spectroscopy, 18(1), 91-102. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6279. Available from: [Link]

-

Tlili, A., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 5(40), 26039–26046. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 30. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Available from: [Link]

-

Catinella, S., et al. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. Rapid Communications in Mass Spectrometry, 10(9), 1109-1112. Available from: [Link]

-

Lapinski, L., et al. (2000). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Request PDF. Available from: [Link]

-

Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21650–21660. Available from: [Link]

-

Ianni, F., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(15), 5707. Available from: [Link]

-

Das, P., et al. (2021). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. The Journal of Organic Chemistry, 86(1), 579–587. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link]

-

Nikolova, V., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(1), 1. Available from: [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Available from: [Link]

-

Wang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

-

El-Faham, A., et al. (2020). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023-059. Available from: [Link]

-

Zhang, L. (2014). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2018). 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(5-Fluoropyridin-2-yl)thiourea: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(5-Fluoropyridin-2-yl)thiourea. This compound belongs to the versatile class of thiourea derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide will delve into the synthesis, structural features, and known biological profile of this specific fluorinated pyridinyl thiourea, offering valuable insights for researchers in drug discovery and development.

Introduction

Thiourea derivatives are a class of organic compounds characterized by the presence of the thiourea moiety (–NH–(C=S)–NH–). These compounds have garnered considerable attention in the field of medicinal chemistry owing to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The presence of the 5-fluoropyridin-2-yl group in this compound suggests the potential for unique biological activities, making it a compound of interest for further investigation.

Chemical Structure and Properties

The chemical structure of this compound combines a pyridine ring, a fluorine substituent, and a thiourea functional group.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆FN₃S |

| Molecular Weight | 171.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthesis

The synthesis of this compound typically follows a well-established route for the preparation of thiourea derivatives: the reaction of an amine with an isothiocyanate.

General Synthetic Scheme

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar thiourea derivatives and may require optimization.

Step 1: Synthesis of 1-Benzoyl-3-(5-fluoropyridin-2-yl)thiourea

-

To a solution of benzoyl chloride in a suitable solvent (e.g., acetone), add an equimolar amount of ammonium thiocyanate.

-

Reflux the mixture for a specified time to form benzoyl isothiocyanate in situ.

-

To the resulting solution, add an equimolar amount of 2-amino-5-fluoropyridine dissolved in the same solvent.

-

Continue to reflux the reaction mixture until completion (monitored by TLC).

-

After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the 1-benzoyl-3-(5-fluoropyridin-2-yl)thiourea intermediate in an appropriate solvent.

-

Add an aqueous solution of a base, such as sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Structural Characterization (Anticipated Spectroscopic Data)

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral characteristics are anticipated:

| Technique | Expected Observations |

| ¹H NMR | - Signals corresponding to the three protons on the pyridine ring, with splitting patterns influenced by the fluorine atom. - Broad signals for the NH protons of the thiourea group. |

| ¹³C NMR | - Resonances for the five carbon atoms of the pyridine ring, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JC-F). - A downfield signal for the thiocarbonyl (C=S) carbon. |

| IR Spectroscopy | - N-H stretching vibrations in the region of 3100-3400 cm⁻¹. - C=S stretching vibration around 1250-1350 cm⁻¹. - C-F stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the pyridine and thiourea moieties. |

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of fluorinated thiourea derivatives has demonstrated significant potential in drug development.[1][2]

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiourea derivatives. A structurally related fluorinated pyridine derivative has shown potent activity against the HepG2 (liver carcinoma) cell line with an IC₅₀ value of 4.8 μg/mL.[3] This suggests that this compound could also exhibit cytotoxic effects against various cancer cell lines and warrants further investigation as a potential anticancer agent. The proposed mechanism of action for many thiourea derivatives involves the inhibition of key enzymes in cancer cell proliferation and survival.[4]

Antimicrobial Activity

Fluorinated thiourea derivatives have also been reported to possess significant antimicrobial properties. A related fluorinated pyridine compound demonstrated high activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL.[3] This indicates that this compound could be a promising candidate for the development of new antibacterial agents, particularly in the context of growing antibiotic resistance.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Optimized Synthesis: Development of a high-yield, scalable synthetic route.

-

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

-

In-depth Biological Evaluation: Screening against a wide panel of cancer cell lines and microbial strains to fully elucidate its therapeutic potential.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for enhanced activity and selectivity.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features, combining a fluorinated pyridine ring with a thiourea moiety, suggest a high potential for potent biological activity. While further research is required to fully characterize this compound and its therapeutic applications, the existing data on related structures provide a strong rationale for its continued investigation as a lead compound in the discovery of new anticancer and antimicrobial drugs.

References

-

Ghorab, M. M., Al-Said, M. S., El-Gaby, M. S., & Al-Dosari, M. S. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]

-

Struga, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6535. [Link]

-

RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-(5-Fluoropyridin-2-yl)thiourea Derivatives

Abstract

The 1-(5-Fluoropyridin-2-yl)thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, notably in oncology. This technical guide provides a comprehensive exploration of the putative mechanism of action of these derivatives, primarily focusing on their role as kinase inhibitors. Drawing parallels from structurally related compounds and extensive preclinical research, we delineate their interaction with key oncogenic signaling pathways, particularly the RAF-MEK-ERK and VEGFR-2 pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to guide future research and development in this promising area.

Introduction: The Therapeutic Promise of Fluorinated Pyridyl Thioureas

Thiourea derivatives have long been recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The incorporation of a fluorinated pyridine moiety, specifically the 5-fluoropyridin-2-yl group, introduces unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The fluorine atom, with its high electronegativity and ability to form strong bonds with carbon, can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets.

While direct and extensive research on the specific mechanism of action of this compound derivatives is still an evolving field, substantial evidence from analogous compounds points towards their function as potent inhibitors of protein kinases.[4][5][6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This guide will, therefore, focus on the well-supported hypothesis that these derivatives exert their therapeutic effects primarily through the inhibition of key kinases involved in cancer progression.

The Primary Mechanism of Action: Kinase Inhibition

The central hypothesis for the mechanism of action of this compound derivatives is their ability to interfere with the function of protein kinases, which are pivotal in tumor cell proliferation, survival, and angiogenesis. The thiourea moiety is critical for this activity, often acting as a key hydrogen-bonding pharmacophore that anchors the molecule within the ATP-binding pocket of the target kinase.

Targeting the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in many cancers.[6] Thiourea derivatives have been identified as potent inhibitors of RAF kinases.[5]

The proposed mechanism involves the this compound derivative binding to the ATP-binding site of RAF kinases (such as B-RAF and C-RAF), preventing the phosphorylation and subsequent activation of MEK. This, in turn, inhibits the phosphorylation of ERK, leading to the downregulation of downstream targets involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Figure 1: Proposed inhibition of the RAF-MEK-ERK signaling pathway.

Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[7][8] Several thiourea-based compounds have been developed as potent VEGFR-2 inhibitors.[9][10]

The this compound derivatives likely compete with ATP for binding to the kinase domain of VEGFR-2 on endothelial cells. This inhibition blocks the downstream signaling cascade, which includes pathways like PI3K/Akt and PLCγ/PKC, thereby preventing endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization.

Figure 2: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of in vitro and cell-based assays are essential. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of this compound derivatives against target kinases (e.g., B-RAF, VEGFR-2).

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., B-RAF, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the test compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound derivatives in relevant cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines (e.g., A375 for melanoma with BRAF mutation, HUVEC for angiogenesis)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 value.

-

Figure 3: Workflow for the MTT cellular proliferation assay.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituent on the second nitrogen atom of the thiourea moiety. While specific data for this exact scaffold is emerging, data from analogous series can provide valuable insights into the structure-activity relationship (SAR).

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Diaryl-thiourea derivatives | VEGFR-2 | 50 - 500 | [10] |

| Quinoline-based diarylureas | C-RAF | 100 - 200 | [5] |

| Pyridine-containing thioureas | MK-2 | Varies | [11] |

| Benzodioxole-thioureas | EGFR | 10 - 100 | [12] |

Note: The IC50 values are representative and can vary significantly based on the specific chemical structure and assay conditions.

The SAR studies generally indicate that:

-

The thiourea linker is crucial for hydrogen bonding interactions in the kinase hinge region.

-

The 5-fluoropyridine ring likely occupies a specific pocket in the ATP-binding site, with the fluorine atom potentially forming favorable interactions.

-

The nature and position of substituents on the second aryl or alkyl group significantly influence potency and selectivity. Electron-withdrawing groups on a terminal phenyl ring have been shown to enhance cytotoxic activity in some series.[13]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The available evidence strongly suggests that their primary mechanism of action involves the inhibition of key protein kinases, such as those in the RAF-MEK-ERK and VEGFR-2 signaling pathways. This guide has provided a comprehensive overview of this proposed mechanism, along with foundational experimental protocols to facilitate further investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the specific kinase inhibitory profiles and downstream cellular effects will be critical for advancing these compounds into preclinical and clinical development. Furthermore, exploring their potential in other therapeutic areas, such as virology, based on the known broad-spectrum activity of thioureas, is a promising avenue for future exploration.[14][15]

References

-

Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. Bioorganic Chemistry. [Link]

-

Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Taylor & Francis Online. [Link]

-

Fragment-based investigation of thiourea derivatives as VEGFR-2 i... - Ingenta Connect. Ingenta Connect. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [Link]

-

Fluorinated and thiourea anticancer agents | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry. [Link]

-

Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2. MedChemComm. [Link]

-

A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. International Journal of Molecular Sciences. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. [Link]

-

Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules. [Link]

-

Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal. [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents | Request PDF. ResearchGate. [Link]

- United States Patent: 11826365.

-

Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link]

- Substituted pyridine derivatives as SARM1 inhibitors.

-

KIF18A inhibitors - Patent US-12441736-B2. PubChem. [Link]

-

Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry. [Link]

-

Drug Discovery Patents. Charles River Laboratories. [Link]

-

Inhibition of nuclear ROCK2 by a novel thiourea derivative induces potent antitumor effects through PTEN/FOXO1 pathway restoration in prostate cancer. Bioorganic Chemistry. [Link]

-

Selected Publications and Patents from 2005–2019. Curia Global. [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]

-

Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences. [Link]

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules. [Link]

-

Thiourea Derivatives as Specific Inhibitors of Picorna Viruses. Arzneimittelforschung. [Link]

-

Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PLoS One. [Link]

-

Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]

-

Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. Protein and Peptide Letters. [Link]

-

Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. ACS Medicinal Chemistry Letters. [Link]

-

Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus. International Journal of Molecular Sciences. [Link]

-

Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. Molecules. [Link]

Sources

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Prospective In Vitro Anticancer Activity of 1-(5-Fluoropyridin-2-yl)thiourea

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive research framework for the synthesis and in-depth in vitro evaluation of 1-(5-Fluoropyridin-2-yl)thiourea, a novel compound with significant therapeutic potential in oncology. While extensive research has highlighted the anticancer properties of thiourea derivatives, this specific fluorinated pyridine analogue remains largely unexplored. This document serves as a proactive manual, providing a scientifically rigorous, step-by-step methodology for its investigation. We will detail a proposed synthetic route, outline a battery of in vitro assays to determine its cytotoxic and mechanistic profiles, and present a framework for data analysis and interpretation. This guide is designed to empower researchers to unlock the potential of this promising compound in the landscape of modern cancer therapeutics.

Introduction: The Rationale for Investigating this compound

The thiourea scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1] The incorporation of a thiourea moiety has been shown to confer inhibitory activity against a range of crucial cancer-related targets, such as topoisomerases, protein tyrosine kinases, sirtuins, and carbonic anhydrases.[2][3] Furthermore, the strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall efficacy.[4] The pyridine ring, a common feature in many pharmaceuticals, offers sites for hydrogen bonding and can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

The convergence of these three structural motifs—thiourea, a fluorinated substituent, and a pyridine core—in this compound suggests a high probability of significant anticancer activity. This guide, therefore, proposes a systematic investigation into this compound, providing a robust experimental blueprint for its synthesis and comprehensive in vitro characterization.

Proposed Synthesis of this compound

The synthesis of the target compound can be approached through a reliable and well-documented chemical pathway. The proposed synthesis involves the reaction of the readily available 2-amino-5-fluoropyridine with an isothiocyanate precursor.

Synthetic Pathway

A common and efficient method for the synthesis of thiourea derivatives involves the reaction of an amine with an isothiocyanate.[4] In this case, 2-amino-5-fluoropyridine will serve as the amine component. The isothiocyanate can be generated in situ or used as a stable reagent. A plausible and straightforward approach is the reaction of 2-amino-5-fluoropyridine with benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol

-

Reaction of 2-Amino-5-fluoropyridine with Benzoyl Isothiocyanate:

-

Dissolve 2-amino-5-fluoropyridine in a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF).

-

Add an equimolar amount of benzoyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, N-benzoyl-N'-(5-fluoropyridin-2-yl)thiourea, can be isolated by precipitation or solvent evaporation.

-

-

Hydrolysis of the Benzoyl Group:

-

Suspend the crude intermediate in an aqueous solution of a base, such as sodium hydroxide (10% w/v).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl) to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

In Vitro Anticancer Evaluation: A Multi-faceted Approach

A thorough in vitro evaluation is paramount to understanding the anticancer potential of this compound. The following experimental workflow is proposed to assess its cytotoxicity and elucidate its mechanism of action.

Caption: Proposed workflow for in vitro anticancer evaluation.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to evaluate the breadth of the compound's activity.[3] A suggested panel could include:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

HepG2: Hepatocellular carcinoma

-

PC-3: Prostate adenocarcinoma

Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation:

| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 8.2 ± 1.1 |

| A549 | Lung Carcinoma | 48 | 15.7 ± 2.3 |

| HCT116 | Colorectal Carcinoma | 48 | 9.8 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 48 | 21.3 ± 3.0 |

| PC-3 | Prostate Adenocarcinoma | 48 | 11.4 ± 1.9 |

Mechanistic Studies

Based on the IC50 values obtained, further experiments should be conducted to elucidate the mechanism of cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]

Protocol:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content by flow cytometry.

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis.[8]

Protocol:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Caption: Hypothetical apoptotic pathway induced by the compound.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial investigation of the in vitro anticancer activity of this compound. The proposed synthetic route is feasible, and the outlined battery of in vitro assays will provide crucial data on its cytotoxicity and mechanism of action. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed structure-activity relationship (SAR) studies to optimize its anticancer properties. The exploration of this novel compound holds the promise of contributing a valuable new candidate to the arsenal of anticancer therapeutics.

References

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Recent developments on thiourea based anticancer chemotherapeutics. (2015). PubMed. [Link]

-

Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). PubMed Central. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Chicago. [Link]

-

Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Ascendant Antimicrobial Arsenal: A Technical Guide to Novel Fluorinated Thiourea Derivatives

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, compelling the scientific community to explore uncharted territories in drug discovery. Among the promising frontiers is the strategic design of novel therapeutic agents that circumvent existing resistance mechanisms. This technical guide delves into the burgeoning field of fluorinated thiourea derivatives, a class of synthetic compounds demonstrating significant antimicrobial potential. We will dissect their chemical rationale, explore their mechanisms of action, provide detailed experimental workflows for their evaluation, and synthesize the current understanding of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation antimicrobials.

The Strategic Imperative for Fluorinated Thioureas

The convergence of two key pharmacophoric motifs—the thiourea backbone and fluorine substituents—forms the foundation of the antimicrobial promise held by these derivatives.

Thiourea Core: The thiourea moiety (–NH–C(S)–NH–) is a versatile scaffold known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Its ability to form strong hydrogen bonds and coordinate with metal ions is crucial to its interaction with biological targets. The C=S and NH groups can be readily protonated, facilitating interactions with negatively charged residues on bacterial cell surfaces or within enzyme active sites.[2]

The Fluorine Advantage: The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and pharmacological properties.[3] Key advantages include:

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate bacterial cell membranes.[4]

-

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the compound's in vivo half-life.

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, potentially enhancing binding interactions with target enzymes.[3]

-

Conformational Control: Strategic fluorination can lock a molecule into a bioactive conformation.

By synergistically combining these features, fluorinated thiourea derivatives represent a compelling class of molecules for antimicrobial drug discovery.

Synthesis and Characterization: A Generalized Approach

The synthesis of novel fluorinated thiourea derivatives is typically achieved through a straightforward and high-yielding condensation reaction. A common synthetic route involves the reaction of a fluorinated aromatic amine with an isothiocyanate.[3]

Generalized Synthetic Protocol:

-

Formation of the Isothiocyanate Intermediate: A fluorinated benzoyl chloride is reacted with potassium thiocyanate (KSCN) in a dry solvent such as acetone. This in situ reaction generates the corresponding fluorobenzoyl isothiocyanate.

-

Condensation Reaction: The isothiocyanate intermediate is then treated with a selected fluorinated aromatic amine in the presence of a catalyst, such as triethylamine, in a suitable solvent like dioxane. The reaction mixture is typically refluxed to drive the reaction to completion.

-

Purification and Characterization: The resulting fluorinated thiourea derivative is then purified using standard techniques like recrystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[5]

The versatility of this synthetic approach allows for the creation of a diverse library of compounds by varying the substitution patterns on both the aromatic amine and the benzoyl chloride starting materials.

Unraveling the Mechanism of Action

While the precise mechanisms of action for all fluorinated thiourea derivatives are still under active investigation, several key cellular targets have been proposed and, in some cases, experimentally validated.

A. Inhibition of Key Bacterial Enzymes:

A primary proposed mechanism involves the inhibition of essential bacterial enzymes that are absent or significantly different in eukaryotic cells.[6]

-

DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Molecular docking studies have suggested that thiourea derivatives can bind to the ATP-binding site of DNA gyrase subunit B (GyrB), thereby inhibiting its activity.[2][6]

-

Enoyl-ACP Reductase (InhA): This enzyme is crucial for fatty acid synthesis in bacteria, particularly in Mycobacterium tuberculosis. Some thiourea derivatives have shown potent inhibitory activity against InhA.[6]

B. Disruption of Cell Wall Integrity:

Evidence suggests that some thiourea derivatives can compromise the structural integrity of the bacterial cell wall. One study on a potent thiourea derivative, TD4, demonstrated its ability to disrupt the cell wall of Methicillin-Resistant Staphylococcus aureus (MRSA) as observed under a transmission electron microscope.[7][8]

C. Perturbation of Cellular Homeostasis:

Another plausible mechanism is the disruption of critical cellular processes. The same study on TD4 revealed that it could destroy the NAD+/NADH homeostasis within MRSA, leading to metabolic collapse and cell death.[7][9]

The following diagram illustrates the potential multifaceted mechanism of action of fluorinated thiourea derivatives.

Caption: Proposed mechanisms of antimicrobial action for fluorinated thiourea derivatives.

A Rigorous Experimental Workflow for Antimicrobial Evaluation

A systematic and robust experimental workflow is paramount to accurately assess the antimicrobial potential and therapeutic window of novel fluorinated thiourea derivatives.

Caption: A comprehensive workflow for the evaluation of antimicrobial potential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Synthesized fluorinated thiourea derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound to mammalian cells.[3]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated thiourea derivatives for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antimicrobial agents. Several studies have elucidated key structural features that influence the antimicrobial activity of fluorinated thiourea derivatives.[6]

Key SAR Insights:

-

Position and Number of Fluorine Atoms: The position and number of fluorine substituents on the aromatic rings significantly impact activity. Increasing the number of fluorine substitutions can enhance antimicrobial activity. For instance, a tetrafluoro pyridine derivative showed higher activity than trifluoromethyl and monofluorophenyl derivatives.[3][11]

-

Nature of the Aryl Group: The type of aromatic or heteroaromatic ring system attached to the thiourea core plays a critical role. The presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the aryl ring often enhances antibacterial potency.[2][6]

-

Lipophilicity: A balance in lipophilicity is essential. While increased lipophilicity can improve membrane penetration, excessive lipophilicity can lead to poor solubility and non-specific toxicity.[6]

-

Steric Factors: Bulky substituents can either enhance or diminish activity depending on the specific target. Flexible structures with a carbon spacer between the thiourea moiety and an aromatic ring have been shown to exhibit higher activity in some cases.[6]

The following table summarizes the MIC values for a selection of fluorinated thiourea derivatives against various microbial strains, illustrating some of the SAR principles discussed.

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Aryl/Heteroaryl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 4a | 4-SO₂NH- | 2,3,5,6-tetrafluoropyridin-4-yl | 1.95 | 3.9 | 15.63 | [3] |

| 3d | 4-SO₂NH- | 4-fluoro-3-methoxyphenyl | 7.81 | 125 | >250 | [3] |

| 4b | 4-SO₂NH- | 6-fluorobenzothiazol-2-yl | 7.81 | 250 | >250 | [3] |

| 7i | 3,5-bis(trifluoromethyl)phenyl | thiazol-2-yl | Significant Activity | - | Significant Activity | [5] |

| 11h | 4-trifluoromethylphenyl | 4-(3-chlorophenyl)thiazol-2-yl | Significant Activity | - | Significant Activity | [5] |

Note: "-" indicates data not reported in the cited source. "Significant Activity" is as stated in the source without specific MIC values provided.

The logical relationships in SAR can be visualized as a decision-making process for lead optimization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via… [ouci.dntb.gov.ua]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii [frontiersin.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(5-Fluoropyridin-2-yl)thiourea: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides an in-depth exploration of 1-(5-Fluoropyridin-2-yl)thiourea, a fluorinated heterocyclic compound of interest in medicinal chemistry. Given its structural motifs—a fluoropyridine ring and a thiourea group—this molecule stands as a promising scaffold for developing novel therapeutic agents. This document furnishes researchers, scientists, and drug development professionals with a foundational understanding of its physicochemical properties, a robust synthetic protocol, and a discussion of its potential pharmacological relevance.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall electronic characteristics. The thiourea moiety is a versatile functional group known for its diverse biological activities and its utility as a pharmacophore in various therapeutic areas, including antiviral, anticancer, and antibacterial agents.

The convergence of these three structural features in this compound suggests a molecule with significant potential for modulation of biological targets. This guide serves as a technical primer, offering both theoretical grounding and practical methodologies for researchers investigating this and related compounds.

Physicochemical Properties

Due to the specific nature of this compound, definitive experimental data is not widely available in public repositories. The following properties have been calculated based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| SMILES String | FC1=CN=C(NC(N)=S)C=C1 | Derived |

| Molecular Formula | C₆H₆FN₃S | Calculated |

| Molecular Weight | 171.19 g/mol | Calculated using ChemToolsHub[1] |

| Monoisotopic Mass | 171.0266 g/mol | Calculated |

Synthesis and Characterization: A Validated Workflow

The synthesis of N-aryl and N-heteroaryl thioureas is typically achieved through the reaction of an appropriate amine with an isothiocyanate. In the case of this compound, a reliable method involves the reaction of 2-amino-5-fluoropyridine with a source of thiocyanate under acidic conditions to form an in-situ generated isothiocyanate, which then reacts with an amine. A more direct approach is the reaction with benzoyl isothiocyanate followed by hydrolysis.

Synthetic Workflow

The following diagram outlines a common and effective synthetic route.

Sources

The Pyridyl Thiourea Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Potential

Introduction: The Versatility of the Pyridyl Thiourea Core

Pyridyl thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their therapeutic potential. The core structure, characterized by a pyridine ring linked to a thiourea moiety, serves as a versatile template for modification, allowing for the fine-tuning of physicochemical properties and biological targets.[1] These compounds have shown significant promise as antimicrobial, anticancer, antiviral, and neuroprotective agents, primarily through mechanisms involving enzyme inhibition and modulation of cellular pathways.[1][2]

The thiourea functional group, with its ability to act as a hydrogen bond donor and acceptor, and the pyridine ring, a key pharmacophore in numerous approved drugs, combine to create a molecule with significant potential for specific and potent interactions with biological macromolecules.[3][4] Understanding the intricate relationship between the structural features of these molecules and their biological effects is paramount for the rational design of novel and effective therapeutic agents.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of pyridyl thiourea compounds is profoundly influenced by the nature and position of substituents on both the pyridine ring and the terminal nitrogen of the thiourea group.[1] Systematic modifications of these positions have allowed for the elucidation of key SAR principles that govern their efficacy and selectivity.

Substitutions on the Pyridine Ring

The pyridine ring offers multiple positions for substitution, each capable of influencing the electronic and steric properties of the molecule.

-

Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl (-CF3) group, on the pyridine ring has been shown to enhance the antimicrobial and anticancer activities of these compounds.[5][6][7] For instance, fluorinated pyridine derivatives have demonstrated potent antibacterial and anticancer properties.[7] This enhancement is often attributed to increased lipophilicity, which can improve cell membrane penetration, as well as altered electronic properties that can favor stronger interactions with the target protein. Conversely, the presence of electron-donating groups like methoxy (-OCH3) can also modulate activity, sometimes leading to enhanced antiproliferative effects.[4]

-

Positional Isomerism: The position of the substituent on the pyridine ring is critical. For example, in a series of (Pyridin-2-ylmethylideneamino)thiourea derivatives, the substitution pattern on the pyridine ring significantly impacted their antimicrobial and anticancer properties.[1]

Modifications of the Thiourea Moiety

The N,N'-disubstituted thiourea core is a crucial determinant of biological activity.

-

Aromatic and Aliphatic Substituents: The nature of the substituent on the terminal nitrogen of the thiourea can dramatically alter the compound's biological profile. Aromatic substituents, particularly those with electron-withdrawing or lipophilic groups, often lead to potent enzyme inhibitors and anticancer agents.[6][8] For example, the presence of a 3,4-dichlorophenyl group was found in a neuroprotective pyridyl thiourea derivative.[9]

-

Linker and Bridge Modifications: In some derivatives, a linker or bridge connects the pyridine and thiourea moieties. The nature and length of this linker can influence the molecule's flexibility and ability to adopt an optimal conformation for binding to its target. For instance, (Pyridin-2-ylmethylideneamino)thiourea derivatives feature an imine bridge.[1]

The following diagram illustrates the key structural components of a pyridyl thiourea compound and the common sites for modification.

Caption: Key structural components of pyridyl thiourea compounds influencing SAR.

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of pyridyl thiourea derivatives stem from their ability to interact with a variety of biological targets.

Enzyme Inhibition

A primary mechanism of action for many pyridyl thiourea compounds is enzyme inhibition.[2] The thiocarbonyl group (C=S) is a key feature, often coordinating with metal ions in the active sites of metalloenzymes.[2]

-

Cholinesterase Inhibition: Several pyridyl thiourea derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[10] Molecular docking studies have shown that these compounds can interact with key residues in the active site of these enzymes.[10]

-

Urease Inhibition: Pyridyl thiourea derivatives have also been investigated as urease inhibitors, which has relevance for the treatment of ulcers caused by Helicobacter pylori.[11]

-

Carbonic Anhydrase Inhibition: Certain pyridyl thiourea compounds have shown inhibitory activity against carbonic anhydrases, enzymes involved in various physiological processes.[8]

-

Other Enzymes: These versatile compounds have also been shown to inhibit other enzymes such as α-amylase and proteinase K.[12]

Anticancer Activity

Pyridyl thiourea derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cancer cell proliferation.[6][13][14]

-

Mechanism of Action: The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival. For example, some derivatives have been shown to inhibit mitogen-activated protein kinase-2 (MK-2).[7] Others have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[13][14]

-

SAR in Cancer: Studies have shown that molecules with fluorine functionality and multiple pyridyl moieties can exhibit encouraging anticancer effects.[6] The substitution pattern on the phenyl ring attached to the thiourea moiety also plays a crucial role in determining the cytotoxic potential.[6]

Antimicrobial and Antiviral Activity

The pyridyl thiourea scaffold has yielded compounds with broad-spectrum antimicrobial activity against bacteria and fungi.[5][15][16]

-

Antibacterial Action: The introduction of halogen atoms into the structure has been shown to promote antibacterial efficacy.[5] Trifluoromethyl groups at the meta-position on a phenyl ring of the thiourea have also been found to enhance bacterial inhibitory action.[5]

-

Antiviral Potential: Notably, certain pyridyl thiourea derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[17] Structure-activity relationship studies have revealed that ortho-chloro or fluoro substitution on the phenyl ring at one end of the thiourea and a substituted pyridinyl group at the other are essential for anti-HIV activity.[17]

The following diagram illustrates the diverse biological targets of pyridyl thiourea compounds.

Caption: General synthetic workflow for pyridyl thiourea derivatives.

Biological Evaluation Protocols

A variety of in vitro assays are employed to determine the biological activity of newly synthesized pyridyl thiourea compounds.

Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

-

Prepare a bacterial or fungal inoculum and spread it evenly on an agar plate.

-

Impregnate sterile paper discs with known concentrations of the test compounds.

-

Place the discs on the agar surface.

-

Incubate the plates under appropriate conditions.

-